molecular formula C9H7Cl2NO3S B13993490 6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride

6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride

Cat. No.: B13993490
M. Wt: 280.13 g/mol
InChI Key: RJBBXZQWZJCIFO-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 7th position, and a sulfonyl chloride group at the 3rd position of the indole ring. These functional groups contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the indole ring. One common method is the reaction of 6-chloro-7-methoxyindole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride is unique due to the presence of both chloro and methoxy groups on the indole ring, along with the reactive sulfonyl chloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H7Cl2NO3S

Molecular Weight

280.13 g/mol

IUPAC Name

6-chloro-7-methoxy-1H-indole-3-sulfonyl chloride

InChI

InChI=1S/C9H7Cl2NO3S/c1-15-9-6(10)3-2-5-7(16(11,13)14)4-12-8(5)9/h2-4,12H,1H3

InChI Key

RJBBXZQWZJCIFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC=C2S(=O)(=O)Cl)Cl

Origin of Product

United States

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